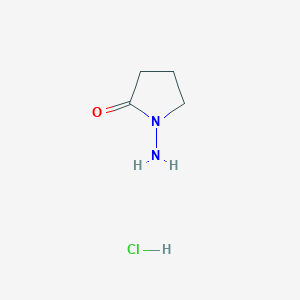
2,5-Dianilinoterephthalic acid
Vue d'ensemble
Description
2,5-Dianilinoterephthalic acid is a chemical compound that has been studied in the context of its potential applications in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination complexes. While the provided papers do not directly discuss 2,5-dianilinoterephthalic acid, they do provide insights into related compounds and their properties, which can be informative for understanding the broader category of terephthalic acid derivatives.
Synthesis Analysis
The synthesis of related compounds, such as 2,5-dihydroxyterephthalic acid, has been reported using methods like carboxylation of hydroquinone in molten potassium formate . Similarly, the synthesis of coordination complexes involving terephthalic acid derivatives has been achieved through solvothermal reactions . These methods could potentially be adapted for the synthesis of 2,5-dianilinoterephthalic acid, although specific synthesis details for this compound are not provided in the papers.
Molecular Structure Analysis
The molecular structure of terephthalic acid derivatives is crucial for their function in MOFs and coordination complexes. For instance, the structure of 2,5-dihydroxyterephthalic acid Mn(II) coordination complexes has been characterized by X-ray diffraction, revealing a triclinic crystal system . Density functional theory (DFT) calculations have been used to study the electronic structure of similar compounds, which could be relevant for understanding the electronic properties of 2,5-dianilinoterephthalic acid .
Chemical Reactions Analysis
The reactivity of terephthalic acid derivatives is often explored in the context of their ability to form bonds with metal ions. For example, the formation of dicarboxylate bridged complexes with molybdenum and tungsten has been observed from reactions involving similar compounds . These reactions are sensitive to the electronic structure and the presence of functional groups, which would also be the case for 2,5-dianilinoterephthalic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of terephthalic acid derivatives are influenced by their molecular structure. For example, the solubility of the compounds in different solvents can vary, as seen with the dicarboxylate bridged complexes that are sparingly soluble in aromatic hydrocarbons but more soluble in tetrahydrofuran . The vibrational and electronic properties of these compounds have been studied using techniques like FT-IR and UV spectroscopy, as well as DFT calculations . Magnetic properties are also of interest, with some coordination polymers based on terephthalic acid derivatives exhibiting antiferromagnetic properties .
Applications De Recherche Scientifique
Metal Complexes and Electronic Structure : Chisholm and Patmore (2007) synthesized dicarboxylate bridged complexes using 2,5-dianilinoterephthalic acid with molybdenum and tungsten. These complexes are sensitive to air and soluble in certain solvents like tetrahydrofuran. Their study included electronic structure calculations using density functional theory, revealing insights into the molecular orbitals and oxidation properties of these compounds (Chisholm & Patmore, 2007).
Crystal Structure of Calcium Anilates : Schmidt, Schmiermund, and Bolte (2007) investigated the crystal structure of calcium aniloate, derived from anilic acid or 2,5-dianilinoterephthalic acid. Their work provides detailed crystallographic data, which is crucial for understanding the molecular arrangement and potential applications of these compounds (Schmidt, Schmiermund, & Bolte, 2007).
Layered Compounds from Alkali and Alkaline-Earth Metal Salts : Quarez et al. (2017) synthesized new layered compounds from reactions between 2,5-(dianilino)terephthalic acid and lithium carbonate or magnesium hydroxide. They used single-crystal X-ray diffraction to determine the structures, offering insights into the potential use of these compounds in applications like rechargeable organic batteries (Quarez et al., 2017).
Bio-based Polyester Monomer Production : Zhang et al. (2015) discussed the catalytic production of 2,5-furandicarboxylic acid, a potential replacement for terephthalic acid monomer, from lignocellulosic biomass. Their review highlights the catalytic pathways and challenges in synthesizing biomass-based polyester, which is relevant for understanding the broader context of 2,5-dianilinoterephthalic acid's role in sustainable materials (Zhang et al., 2015).
Electrochemical Oxidation Studies : Taitt, Nam, and Choi (2018) conducted a comparative study of various metal oxyhydroxide anodes for the electrochemical oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid, a process important for creating sustainable polymers. Their work contributes to understanding the electrochemical properties and potential industrial applications of similar compounds (Taitt, Nam, & Choi, 2018).
Biomass-Derived Plastics Precursor : Motagamwala et al. (2018) reported a process for converting fructose to 2,5-furandicarboxylic acid, which is used in producing renewable plastics. Their study provides a perspective on the use of similar compounds in the synthesis of bio-based materials (Motagamwala et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,5-dianilinoterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(24)15-12-18(22-14-9-5-2-6-10-14)16(20(25)26)11-17(15)21-13-7-3-1-4-8-13/h1-12,21-22H,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQZWNLKRBUEKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064948 | |
| Record name | 2,5-Dianilinoterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dianilinoterephthalic acid | |
CAS RN |
10109-95-2 | |
| Record name | 2,5-Dianilinoterephthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10109-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenedicarboxylic acid, 2,5-bis(phenylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010109952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedicarboxylic acid, 2,5-bis(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dianilinoterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dianilinoterephthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-Dianilinoterephthalic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2QSS4HZP2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














